molecular formula C18H21N5O3S B3016509 methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate CAS No. 2097897-56-6

methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate

Cat. No. B3016509
CAS RN: 2097897-56-6
M. Wt: 387.46
InChI Key: LFRHFMLXITVGPB-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate," is a complex molecule that likely contains several functional groups and structural motifs common to heterocyclic chemistry. While none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include the formation of intermediates such as pyridinium salts, β-keto esters, and various substituted pyrrolidines and pyridines. For example, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, which could be analogous to potential synthetic routes for the target compound . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with hydrazines . These methods could potentially be adapted for the synthesis of the target compound, considering its piperidine and thiazole components.

Molecular Structure Analysis

The molecular structure of the target compound would likely be confirmed using spectroscopic techniques such as NMR and HRMS, as demonstrated in the characterization of novel heterocyclic compounds . Additionally, the stereochemistry of related compounds has been characterized by single-crystal X-ray diffraction studies, which could also be applicable for determining the three-dimensional structure of the target compound .

Chemical Reactions Analysis

The target compound contains several functional groups that could undergo various chemical reactions. For instance, the piperidine moiety in related compounds has been shown to participate in nucleophilic reactions, and the thiazole component could be involved in cyclization reactions . The reactivity of the compound could also be influenced by the presence of the amido group, as seen in the synthesis of unsymmetrical diamide ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound, such as acid dissociation constants and solubility, would be important for its practical applications. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is a property that could also be relevant for the target compound . Additionally, the antimicrobial activity of related compounds suggests potential biological applications for the target compound, which would be contingent on its physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds similar to the queried molecule involve complex reactions yielding a variety of biologically active molecules. For instance, studies have demonstrated the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, showcasing the structural diversity achievable within this chemical framework (Demchenko et al., 2015). These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting the potential therapeutic applications of such molecules.

Biological Activities

The biological activities of heterocyclic compounds, particularly those featuring thiazole and pyridazine moieties, have been extensively studied. For example, compounds with thiazolo[3, 2]pyridines containing pyrazolyl moieties were synthesized and found to exhibit antimicrobial activities, suggesting their potential as antimicrobial agents (El‐Emary et al., 2005). Similarly, methyl 4-aminopyrrole-2-carboxylates, synthesized via a one-pot method from 5-methoxyisoxazoles and pyridinium ylides, indicate the versatility of heterocyclic compounds in synthesizing biologically active molecules (Galenko et al., 2015).

properties

IUPAC Name

methyl 2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-26-17(25)14-9-19-18(27-14)20-16(24)12-5-3-7-23(10-12)15-8-11-4-2-6-13(11)21-22-15/h8-9,12H,2-7,10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRHFMLXITVGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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